2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene
Description
2-Bromo-1,3-bis(bromomethyl)benzene (CAS: 25006-88-6) is a brominated aromatic compound featuring a central benzene ring substituted with one bromine atom at position 2 and two bromomethyl (-CH₂Br) groups at positions 1 and 3 (Figure 1). This compound is a critical precursor in organometallic chemistry, particularly for synthesizing tridentate pincer ligands used in transition metal complexes . Its reactivity is attributed to the electron-withdrawing bromine substituent and the labile bromomethyl groups, which facilitate nucleophilic substitutions and cross-coupling reactions.
Properties
CAS No. |
154488-09-2 |
|---|---|
Molecular Formula |
C20H15Br3 |
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene |
InChI |
InChI=1S/C20H15Br3/c21-12-14-4-8-16(9-5-14)18-2-1-3-19(20(18)23)17-10-6-15(13-22)7-11-17/h1-11H,12-13H2 |
InChI Key |
MUMPWBXYWSNHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)CBr)Br)C3=CC=C(C=C3)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene typically involves the bromination of 1,3-bis[4-(bromomethyl)phenyl]benzene. This reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process.
Industrial Production Methods
On an industrial scale, the production of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrocarbon derivatives.
Scientific Research Applications
Applications in Coordination Chemistry
One prominent application of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene is in the formation of organonickel(II) complexes. For instance, when reacted with 3,5-dimethylpyrazole and 1H-indazole, it yields tridentate ligands that can coordinate with nickel. These complexes have been characterized using techniques such as nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction, confirming their structural integrity and stability .
Table 1: Properties of Nickel Complexes Derived from 2-Bromo-1,3-bis[4-(bromomethyl)phenyl]benzene
| Complex | Ligand Type | Yield (%) | Characterization Method |
|---|---|---|---|
| Complex 1 | 3,5-Dimethylpyrazole | 85% | NMR, FTIR |
| Complex 2 | Indazole | 90% | X-ray Diffraction |
These nickel complexes have shown potential as catalysts in ethylene polymerization reactions, demonstrating the utility of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene in catalysis .
Applications in Organic Synthesis
The compound also serves as a valuable intermediate in organic synthesis. It can be utilized in various coupling reactions such as Suzuki-Miyaura cross-coupling reactions to form biphenyl derivatives. These derivatives are essential for the production of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Fluorinated Biphenyl Compounds
In a recent study, researchers synthesized fluorinated biphenyl compounds using a combination of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene and fluorinated boronic acids through Suzuki coupling. The resulting compounds exhibited enhanced biological activity due to the presence of fluorine atoms, which are known to improve pharmacokinetic properties .
Emerging research indicates that derivatives of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene may possess biological activities. Studies have suggested that similar compounds can act as inhibitors of Heat Shock Protein 90 (HSP90), which is implicated in cancer progression. The inhibition of HSP90 leads to destabilization of oncogenic proteins, presenting a potential therapeutic avenue for cancer treatment .
Table 2: Biological Activities Associated with Similar Compounds
| Activity Type | Mechanism | Reference |
|---|---|---|
| HSP90 Inhibition | Disruption of oncogenic signaling | |
| Anticancer Activity | Induction of apoptosis |
Mechanism of Action
The mechanism of action of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene involves its interaction with various molecular targets. The bromine atoms and bromomethyl groups can participate in electrophilic aromatic substitution reactions, forming reactive intermediates that can further react with nucleophiles. The pathways involved include the formation of sigma complexes and subsequent deprotonation to yield substituted benzene derivatives .
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Symmetry : The 1,3-bis(bromomethyl) substitution pattern in the target compound creates a meta-directing electronic environment, enabling regioselective reactions. In contrast, 1,2,4-tris(bromomethyl)benzene exhibits lower symmetry and forms one-dimensional supramolecular chains via Br⋯Br interactions (3.54–3.70 Å) and hydrogen bonding.
- Reactivity : The bromomethyl groups in 2-bromo-1,3-bis(bromomethyl)benzene are highly reactive toward nucleophiles like thiols and phosphines, forming stable ligands for metal complexes (e.g., Ni, Pd) . Compounds with fewer bromomethyl groups (e.g., 1,4-bis(bromomethyl)benzene) are less versatile in ligand synthesis but serve as cross-linkers in polymer chemistry .
Crystallographic and Physicochemical Properties
- Bond Lengths and Angles: In 1,2,4-tris(bromomethyl)benzene, C–Br bond lengths range from 1.970–1.974 Å, with C–C–Br angles of 110.7–111.7° . Similar metrics are expected for 2-bromo-1,3-bis(bromomethyl)benzene, though its asymmetric substitution may lead to varied packing.
Solubility and Stability :
- Bromine-rich compounds (e.g., tris- and tetrakis-substituted derivatives) generally exhibit lower solubility in polar solvents due to increased molecular weight and halogen interactions.
- 2-Bromo-1,3-bis(bromomethyl)benzene is typically handled under inert conditions due to the lability of its bromomethyl groups, which can hydrolyze in moist environments.
Biological Activity
2-Bromo-1,3-bis[4-(bromomethyl)phenyl]benzene is a polybrominated biphenyl derivative that has garnered attention in recent years due to its potential biological activities. This compound's structure, characterized by multiple bromine substitutions, suggests significant interactions with biological systems, which could lead to various pharmacological applications. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic uses.
Synthesis and Characterization
The synthesis of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene typically involves bromination reactions on biphenyl derivatives. Recent advancements in synthetic methodologies have improved the yield and purity of such compounds, allowing for more comprehensive biological evaluations. For instance, reactions can be catalyzed by palladium complexes under specific conditions to enhance selectivity and efficiency .
Biological Activity Overview
The biological activity of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene has been investigated across several studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial effects against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities suggest that the compound could serve as a lead structure for developing new antibiotics .
Anticancer Properties
In addition to antimicrobial activity, 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene has been studied for its potential anticancer effects. Preliminary results indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The compound's ability to modulate key proteins involved in cell cycle regulation makes it a candidate for further investigation in cancer therapy .
The mechanisms underlying the biological activities of 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene are not fully elucidated but are believed to involve:
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative damage and apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of brominated compounds often allows them to integrate into lipid membranes, potentially disrupting cellular integrity.
Case Studies
Several case studies have highlighted the compound's efficacy:
- Antimicrobial Efficacy : A study reported an MIC of 50 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial potential compared to standard antibiotics .
- Cancer Cell Line Studies : In experiments with breast cancer cell lines (MCF-7), treatment with 2-bromo-1,3-bis[4-(bromomethyl)phenyl]benzene resulted in a 70% reduction in cell viability at a concentration of 25 µM over 48 hours .
Data Summary Table
Q & A
Q. Optimization Strategies :
- Purification via distillation or recrystallization to isolate high-purity products .
- Monitoring reaction progress using thin-layer chromatography (TLC) to minimize side products.
How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, XRD) during characterization?
Advanced Research Question
Discrepancies often arise from:
- Crystallographic disorder : Use SHELX software (e.g., SHELXL for refinement) to model anisotropic displacement parameters and account for partial occupancy in XRD data .
- Impurity signals in NMR : Compare experimental spectra with computational predictions (DFT-based NMR simulations) to identify unexpected peaks. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular weight .
What spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks confirm successful synthesis?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR :
- IR Spectroscopy : C-Br stretches at ~550–650 cm⁻¹ .
- XRD : Confirm planar geometry and bond lengths (e.g., C-Br ~1.9 Å) .
What challenges arise in crystallizing this compound, and how can computational tools mitigate structural ambiguities?
Advanced Research Question
Challenges include:
- Low solubility : Use mixed-solvent systems (e.g., DCM/hexane) for slow evaporation.
- Twinned crystals : Employ SHELXD for structure solution and PLATON for twin law validation . Computational pre-screening of solvent effects (e.g., COSMO-RS ) can predict optimal crystallization conditions.
How does the bromine substitution pattern influence reactivity in cross-coupling reactions, and what catalytic systems enhance efficiency?
Advanced Research Question
The electron-withdrawing bromine groups activate the aromatic ring for electrophilic substitution but may sterically hinder coupling reactions. Optimal systems:
- Buchwald-Hartwig amination : Use Pd(dba)₂/XPhos with elevated temperatures (~100°C) to overcome steric bulk .
- Suzuki-Miyaura coupling : Employ Pd(PPh₃)₄ with bulky arylboronic acids to prevent homocoupling .
What safety protocols are recommended for handling this compound given its hazardous properties?
Basic Research Question
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
- Waste disposal : Neutralize brominated waste with NaHCO₃ before disposal.
How does the steric environment of bromomethyl groups affect nucleophilic substitution pathways?
Advanced Research Question
The ortho-bromomethyl groups create steric hindrance, favoring:
- SN1 mechanisms in polar solvents (e.g., DMF) where carbocation stability outweighs steric effects.
- Intramolecular cyclization : Under basic conditions, adjacent bromomethyl groups may form cyclic ethers, requiring kinetic control (low temperature) to suppress side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
